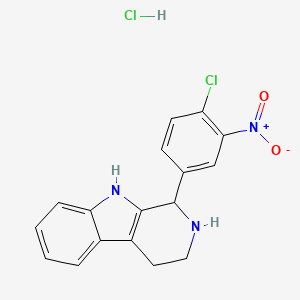

1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

Description

Overview of beta-carboline scaffold and significance

The beta-carboline scaffold, systematically known as 9H-pyrido[3,4-b]indole, constitutes one of the most significant heterocyclic frameworks in natural product chemistry and pharmaceutical research. This tricyclic chemical compound serves as the parent structure for more than one hundred naturally occurring alkaloids and synthetic compounds, establishing its foundational importance in medicinal chemistry. The beta-carboline framework consists of a pyridine ring fused to an indole skeleton, creating a three-ringed system with variable saturation patterns in the third ring, which significantly influences the biological activities of its derivatives.

Natural beta-carbolines demonstrate remarkable ubiquity across biological systems, occurring widely in prokaryotes, plants, animals, certain marine tunicates, and common foodstuffs including coffee and smoked meats. The biosynthetic pathway of beta-carbolines follows a route from tryptamine analogues, where the ethylamine chain reconnects to the indole ring via an additional carbon atom to produce the characteristic three-ringed structure. This biosynthetic relationship explains the structural similarity between beta-carbolines and tryptamine, highlighting the evolutionary significance of this molecular framework.

The pharmacological versatility of beta-carboline derivatives has been extensively documented in recent research, with studies demonstrating diverse therapeutic properties including anticancer, antianxiety, antimalarial, antidepressant, anti-inflammatory, antileishmanial, and antioxidant effects. Recent research has particularly focused on hybrid molecules incorporating the beta-carboline scaffold linked to other pharmacophore moieties, creating compounds with enhanced biological activity profiles. These hybrid compounds have demonstrated significant cytotoxicity against various cancer cell lines, with structure-activity relationship analyses revealing critical molecular features necessary for optimal therapeutic efficacy.

The significance of the beta-carboline scaffold extends beyond its natural occurrence to encompass its role as a privileged structure in drug design. Synthetically designed beta-carboline derivatives have recently been shown to possess neuroprotective, cognitive enhancing, and anticancer properties, establishing this scaffold as a valuable platform for pharmaceutical development. The structural flexibility of the beta-carboline framework allows for extensive chemical modifications, enabling researchers to fine-tune biological activities through strategic substitution patterns and functional group modifications.

Properties

IUPAC Name |

1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2.ClH/c18-13-6-5-10(9-15(13)21(22)23)16-17-12(7-8-19-16)11-3-1-2-4-14(11)20-17;/h1-6,9,16,19-20H,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYFFPFMNKCWMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC(=C(C=C4)Cl)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40955383 | |

| Record name | 1-(4-Chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3380-78-7 | |

| Record name | 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-chloro-3-nitrophenyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003380787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Conventional Acid-Catalyzed Pictet-Spengler Reaction

- Procedure: Tryptamine and 4-chloro-3-nitrobenzaldehyde are dissolved in an organic solvent such as ethanol under acidic conditions (e.g., 2 N HCl).

- Reaction Conditions: Stirring at room temperature or mild heating for several hours (typically 4 hours).

- Outcome: The imine intermediate forms and undergoes intramolecular cyclization to yield the tetrahydro-beta-carboline.

- Isolation: The product precipitates out and is filtered, washed, and recrystallized from ethanol.

- Yield: High yields around 90% have been reported for similar derivatives under these conditions.

Electrochemical Synthesis in Deep Eutectic Solvents (DES)

A novel, green, and atom-efficient method involves electrochemical synthesis using DES as the reaction medium.

- DES Composition: Commonly choline chloride combined with ethylene glycol in a 1:2 molar ratio.

- Electrochemical Setup: An undivided cell with graphite electrodes as both anode and cathode.

- Reaction Conditions:

- Tryptamine (2 mmol) and 4-chloro-3-nitrobenzaldehyde (2.2 mmol) suspended in 10 mL DES.

- Constant current of 20 mA applied.

- Temperature maintained at 80 °C.

- Reaction time: 60 minutes for Schiff base formation.

- Followed by addition of 2 N HCl (3 mL) and further electrolysis at room temperature for 90 minutes to promote cyclization.

- Workup: Reaction mixture poured into water, precipitate filtered, dried, and recrystallized from ethanol.

- Yields: Up to 90% isolated yield reported for analogous compounds under these conditions.

Electrochemical Synthesis in Organic Solvents

- Similar electrochemical conditions can be applied in organic solvents such as ethanol, acetonitrile, or acetic acid.

- Yields tend to be lower or require longer reaction times compared to DES media.

Comparative Data Tables

Table 1. Yields of Schiff Base Intermediate Formation in Various DESs

| Entry | DES Components | Yield (%) |

|---|---|---|

| 1 | Choline chloride : ethylene glycol (1:2) | 94 |

| 2 | Choline chloride : glycerol (1:2) | 80 |

| 3 | Choline chloride : propylene glycol (1:2) | 84 |

Reaction conditions: tryptamine (2 mmol), 4-chlorobenzaldehyde (2.2 mmol), 10 mL DES, 80 °C, 60 min, 20 mA current, graphite electrodes.

Table 2. Cyclization to Tetrahydro-beta-carboline (4a) under Different Conditions

| Entry | Method | Solvent | Current (mA) | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | Conventional stirring | Ethanol | - | 4 h | 90 |

| 2 | Electrochemical | Ethanol | 20 | 20 min | 60 |

| 3 | Electrochemical | DES | 20 | 30 min | 90 |

Reaction conditions: Schiff base intermediate (0.35 mmol), 2 N HCl (3 mL), room temperature.

Detailed Research Findings

- The electrochemical method in DES offers a greener alternative with shorter reaction times and comparable or better yields than conventional methods.

- DES media provide a sustainable solvent system that enhances reaction efficiency and selectivity.

- Graphite electrodes are effective and inexpensive for the electrochemical cyclization.

- The two-step, one-pot electrochemical process (Schiff base formation followed by cyclization) simplifies the synthesis and reduces purification steps.

- The hydrochloride salt form is obtained by acid treatment post-cyclization, improving product stability and crystallinity.

Summary of Preparation Methodology

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Schiff base formation | Tryptamine + 4-chloro-3-nitrobenzaldehyde in DES or ethanol, 80 °C, 60 min, electrochemical current 20 mA | High yield, monitored by TLC |

| Cyclization | Addition of 2 N HCl, room temperature, electrochemical current 20 mA, 30-90 min | Efficient cyclization to tetrahydro-beta-carboline |

| Isolation | Precipitation by water addition, filtration, recrystallization from ethanol | Pure hydrochloride salt obtained |

This comprehensive analysis of preparation methods for this compound highlights the advantages of electrochemical synthesis in deep eutectic solvents as a modern, green, and efficient approach, alongside traditional acid-catalyzed Pictet-Spengler reactions. The data tables and reaction conditions provide a clear guide for researchers aiming to synthesize this compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The tetrahydro-beta-carboline core can be oxidized to the corresponding beta-carboline using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

Nucleophiles: Amines, thiols.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: Formation of 1-(4-amino-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline.

Substitution: Formation of 1-(4-substituted-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline derivatives.

Oxidation: Formation of 1-(4-chloro-3-nitrophenyl)-beta-carboline.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure suggests it may bind to specific receptors or enzymes, modulating their activity. For example, the beta-carboline core is known to interact with the central nervous system, potentially influencing neurotransmitter systems.

Comparison with Similar Compounds

Nitrophenyl Derivatives

Chlorophenyl Derivatives

| 1-(4-Chlorophenyl)-2-(4-nitrobenzoyl)-... (CAS: 312536-37-1) | 4-chlorophenyl + 4-nitrobenzoyl | C₂₄H₁₈ClN₃O₃ | 431.87 | Extended conjugation due to benzoyl group; higher molecular weight . |

Fluorophenyl and Methoxy Derivatives

Methyl and Pyridinyl Derivatives

| 1-(3-Methylphenyl)-... | | 3,9-Dimethyl-1-(pyridin-2-yl)-... hydrochloride (CAS: 40717-58-6) | pyridin-2-yl + 3,9-dimethyl | C₁₈H₂₀ClN₃ | 313.82 | Pyridine ring introduces basicity; methyl groups stabilize conformation . |

Methoxyphenyl and Ester Derivatives

| 1-(2-Methoxyphenyl)-... (CAS: 331852-78-9) | 2-methoxyphenyl | C₁₈H₁₈N₂O | 278.34 | Methoxy in ortho position reduces steric hindrance . |

| Methyl 1-(4-methoxyphenyl)-...-3-carboxylate HCl (CAS: 1214193-64-2) | 4-methoxyphenyl + ester | C₂₀H₂₁ClN₂O₃ | 372.85 | Ester group enhances metabolic stability . |

Key Research Findings

Structural Insights : Crystallographic tools like SHELX and ORTEP-3 (used in related studies) suggest that substituent positioning affects π-π stacking and hydrogen bonding in β-carboline-receptor interactions .

Pharmacokinetics : Fluorophenyl and methoxy derivatives (e.g., 4-fluorophenyl-6-methoxy) exhibit improved solubility (>5 mg/mL in DMSO) compared to nitro-substituted analogs .

Biological Activity

1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride (CAS Number: 3380-78-7) is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C17H15ClN3O2

- Molecular Weight : 364.226 g/mol

- Boiling Point : 523.8°C

- Flash Point : 270.6°C

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets including:

- Neurotransmitter Systems : The beta-carboline core suggests potential interactions with neurotransmitter receptors, influencing neurological pathways.

- Enzymatic Inhibition : It may inhibit specific enzymes related to various diseases, particularly in neurodegenerative conditions.

Antimicrobial Activity

Research indicates that beta-carboline derivatives exhibit notable antimicrobial properties. For instance:

- Antileishmanial Activity : Certain derivatives have shown potent in vitro activity against Leishmania species. Compounds with substitutions at the C-1 position of the beta-carboline ring were particularly effective .

Anticancer Properties

Several studies have explored the anticancer potential of beta-carbolines:

- Inhibition of Tumor Growth : Tetrahydro-beta-carbolines have been identified as potential inhibitors of tumor growth and cancer stem cell proliferation. For example, novel tetrahydro-beta-carboline derivatives displayed significant effects on breast cancer cell lines by modulating mRNA expression levels related to stemness markers such as OCT-4 and SOX-2 .

Trypanocidal Activity

This compound has demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease. It exhibited low cytotoxicity with a selective index significantly higher for the parasite compared to mammalian cells .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves Pictet-Spengler cyclization of tryptamine derivatives with substituted aldehydes. The nitro and chloro substituents on the phenyl ring require careful optimization of reaction temperature (e.g., 60–80°C) and acidic conditions (e.g., HCl in ethanol) to avoid premature dehalogenation or nitro group reduction . Yield optimization may involve varying stoichiometric ratios of precursors and monitoring reaction progress via HPLC or TLC.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Verify aromatic proton environments (e.g., nitro and chloro substituents at positions 3 and 4 on the phenyl ring) and the beta-carboline core.

- HRMS : Confirm molecular ion peaks matching the theoretical mass (C₁₇H₁₆ClN₃O₂·HCl, MW: 329.79 + 36.46 = 366.25 g/mol) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystallographic packing.

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : The nitro group is sensitive to light and reducing agents. Store in amber vials under inert gas (N₂/Ar) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks to assess degradation pathways (e.g., nitro → amine reduction or β-carboline ring oxidation) .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. nitro positioning) impact the compound’s biological activity?

- Methodological Answer : Perform comparative SAR studies using analogs (e.g., 3-nitro vs. 4-chloro derivatives) . Test in vitro binding assays (e.g., serotonin receptors or kinase inhibition) and correlate substituent electronic effects (Hammett σ values) with activity. Computational docking (e.g., AutoDock Vina) can predict binding affinities based on steric/electronic interactions.

Q. How should researchers address contradictory data in biological assays (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Standardize assay conditions : Control variables like buffer pH, DMSO concentration (<0.1%), and cell passage number.

- Validate target engagement : Use orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays).

- Statistical rigor : Apply ANOVA with post-hoc tests to identify outliers and ensure reproducibility across replicates .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic (PK) properties?

- Methodological Answer :

- In silico ADMET : Use tools like SwissADME or ADMETLab to predict logP (lipophilicity), BBB permeability, and CYP450 inhibition.

- MD simulations : Model solvation effects and protein-ligand stability over 100-ns trajectories (e.g., GROMACS).

- Metabolite prediction : Employ rule-based systems (e.g., Meteor Nexus) to identify potential nitro-reduction or glucuronidation pathways.

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling pathways.

- CRISPR-Cas9 knockouts : Validate target specificity by deleting suspected receptors/enzymes and re-testing activity.

- In vivo imaging : Use fluorescently tagged analogs for real-time biodistribution tracking in model organisms .

Data Contradiction and Validation

Q. What analytical methods resolve discrepancies in reported solubility or purity data?

- Methodological Answer :

- Standardized protocols : Follow ICH guidelines for solubility testing (e.g., shake-flask method in PBS pH 7.4).

- Orthogonal purity analysis : Cross-validate HPLC-UV (λ = 254 nm) with charged aerosol detection (CAD) to account for non-UV-active impurities.

- Interlaboratory validation : Share samples with independent labs for blinded reproducibility testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.